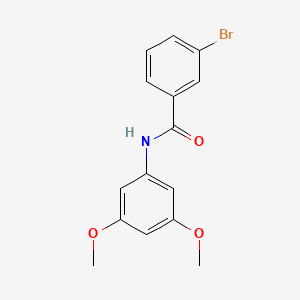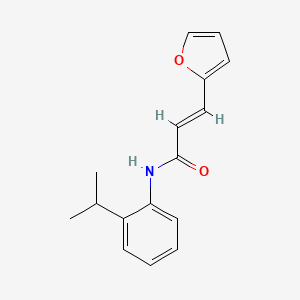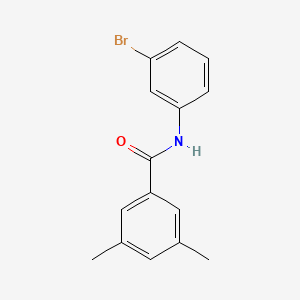
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EAPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. EAPPC belongs to the class of pyrazole derivatives and has been found to exhibit several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not well understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-1β, suggesting its anti-inflammatory activity. This compound has also been found to reduce fever and pain in animal models, indicating its antipyretic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is its ease of synthesis, making it readily available for laboratory experiments. Additionally, this compound exhibits significant biological activities at low concentrations, making it a cost-effective option for drug development. However, this compound has also been found to exhibit some limitations, including its poor solubility in water, which may limit its bioavailability.
Orientations Futures
Several future directions for the research on ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential of this compound as an anticancer agent needs to be explored further, including its efficacy against different types of cancer cells. Thirdly, the development of novel drug delivery systems for this compound may overcome its limitations in terms of solubility and bioavailability. Finally, the safety and toxicity of this compound need to be evaluated thoroughly to ensure its clinical applicability.
Conclusion
In conclusion, this compound is a promising chemical compound that exhibits significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Its ease of synthesis and cost-effectiveness make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action, explore its potential as an anticancer agent, and overcome its limitations in terms of solubility and bioavailability.
Méthodes De Synthèse
The synthesis of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate involves the reaction between ethyl acetoacetate, phenylhydrazine, and phenylacetyl chloride in the presence of a base catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, resulting in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. This compound has also been found to exhibit significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.
Propriétés
IUPAC Name |
ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-26-20(25)17-18(15-11-7-4-8-12-15)23(22-19(17)21)16(24)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVVNXIMYDBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)



![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)